molecular formula C10H7N7O2S B2570547 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219842-56-4

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2570547
CAS No.: 1219842-56-4
M. Wt: 289.27
InChI Key: FZKDYMHOXXZONR-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyrazine ring and a 5-methyl-1,3,4-thiadiazole carboxamide group. This structure combines nitrogen-rich aromatic systems, which are often associated with bioactivity in medicinal chemistry, including antimicrobial, antiviral, or enzyme-inhibitory properties.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N7O2S/c1-5-15-16-10(20-5)14-8(18)9-13-7(17-19-9)6-4-11-2-3-12-6/h2-4H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKDYMHOXXZONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core thiadiazole and oxadiazole rings

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety undergoes characteristic reactions due to its electron-deficient aromatic system:

Key Reactions:

  • Nucleophilic Substitution : The 5-position of the oxadiazole is susceptible to nucleophilic attack. For example, hydrolysis under acidic or basic conditions converts the oxadiazole ring into a carboxylic acid derivative.

  • Electrophilic Aromatic Substitution : Limited reactivity due to electron deficiency, but halogenation (e.g., chlorination) can occur at the 3-position under radical-initiated conditions .

  • Ring-Opening Reactions : Treatment with strong nucleophiles (e.g., hydrazine) opens the ring, forming hydrazide intermediates.

Table 1: Oxadiazole-Specific Reactions

Reaction TypeConditionsProductReference
Hydrolysis6M HCl, reflux, 12 hrs5-Carboxypyrazine derivative
Nucleophilic SubstitutionKCN, DMF, 80°C, 6 hrs5-Cyano-1,2,4-oxadiazole analog

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring exhibits sulfur-centered reactivity and aromatic substitution:

Key Reactions:

  • Alkylation : The sulfur atom undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic media to form sulfonium salts .

  • Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thiadiazole sulfur to sulfoxide or sulfone derivatives .

  • Electrophilic Substitution : Electron-rich substituents (e.g., methyl groups) direct nitration or sulfonation to the 5-position .

Table 2: Thiadiazole-Specific Reactions

Reaction TypeConditionsProductReference
Sulfur Oxidation30% H₂O₂, RT, 24 hrsThiadiazole sulfoxide
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs5-Nitro-1,3,4-thiadiazole derivative

Pyrazine Ring Reactivity

The pyrazine ring participates in electrophilic substitution and coordination chemistry:

Key Reactions:

  • Chlorination : Catalytic FeCl₃ enables chlorination at the 5-position of pyrazine .

  • Metal Coordination : Pyrazine acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺ or Fe³⁺) .

Table 3: Pyrazine-Specific Reactions

Reaction TypeConditionsProductReference
ChlorinationCl₂, FeCl₃, 60°C, 8 hrs5-Chloropyrazine derivative

Carboxamide Group Reactivity

The carboxamide functionality enables hydrolysis and condensation:

Key Reactions:

  • Acidic/Basic Hydrolysis : Conversion to carboxylic acid under reflux with HCl or NaOH.

  • Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) forms imine derivatives.

Table 4: Carboxamide-Specific Reactions

Reaction TypeConditionsProductReference
Hydrolysis6M NaOH, reflux, 6 hrs5-Carboxylic acid derivative

Intermolecular Cross-Reactivity

Synergistic interactions between functional groups include:

  • Tandem Ring Opening : Simultaneous hydrolysis of oxadiazole and thiadiazole rings under extreme pH conditions to yield polycarboxylic acids .

  • Chelation-Driven Stability : Pyrazine-coordinated metal ions stabilize the compound during redox reactions .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposition above 250°C produces NH₃, CO₂, and sulfur oxides.

  • Photodegradation : UV exposure induces C–S bond cleavage in the thiadiazole ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives containing the 1,2,4-oxadiazole moiety. N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been evaluated for its efficacy against various cancer cell lines.

Case Study: Anticancer Screening

A study by Arafa et al. synthesized several derivatives for anticancer activity assessment using MTT cytotoxicity assays. The compound demonstrated significant inhibition of cell proliferation in multiple cancer types:

CompoundCell LineIC50 (µM)
This compoundHEPG21.18
Staurosporine (control)HEPG24.18
Erlotinib (control)MCF70.417

This data indicates that the compound's activity is comparable or superior to established anticancer agents.

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell integrity and function.

Case Study: Antimicrobial Assays

In a comparative study evaluating antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be developed into an effective antimicrobial agent.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Industrially, this compound can be produced using optimized synthetic routes that enhance yield and purity.

Synthesis Overview:

  • Starting Materials: 5-Methylthiadiazole and pyrazine derivatives.
  • Reagents: Use of coupling agents such as DCC (dicyclohexylcarbodiimide) for amide bond formation.
  • Purification: Techniques like recrystallization or chromatography are employed to obtain high-purity products.

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. The thiadiazole and oxadiazole rings can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Oxadiazole-Pyrazine Derivatives

  • Target Compound : The 1,2,4-oxadiazole ring is substituted at position 3 with pyrazin-2-yl and at position 5 with a carboxamide group linked to 5-methyl-1,3,4-thiadiazole.

Thiadiazole-Oxadiazole Hybrids

  • Compound in : 2-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetidinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide ethanedioate (1:1) shares the 5-methyl-1,3,4-thiadiazol-2-yl group but incorporates an azetidine ring and benzyl-oxadiazole. The oxalate counterion may improve solubility compared to the free base form of the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Notable Features
Target Compound C₁₁H₈N₈O₂S₂ 364.36 Not reported Dual heterocycles, carboxamide link
Patent Analog (I-1) C₂₀H₁₄F₆N₆O₂ 516.35 Not reported Trifluoromethyl groups, benzamide
5d () C₂₀H₁₄N₆O₃ 410.36 261–262 Pyrimidinyl-oxadiazole, nitro group
Compound 8a () C₁₆H₁₂N₆O₂S 364.37 177.8 (dec) Thioacetamide linkage

The target compound’s molecular weight (364.36) is similar to other carboxamide-linked heterocycles, but the absence of polar groups (e.g., sulfonyl or oxalate) may reduce solubility compared to analogs like the oxalate salt in .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the compound's biological effects, particularly its anticancer, antimicrobial, and anticonvulsant properties.

PropertyValue
Molecular Formula C13H16N6OS
Molecular Weight 304.37 g/mol
CAS Number 1234916-03-0

Anticancer Activity

Research indicates that compounds containing the oxadiazole and thiadiazole moieties exhibit promising anticancer activity. For instance, studies have shown that derivatives of 1,3,4-thiadiazole and 1,2,4-oxadiazole can inhibit various cancer cell lines.

Case Study: Anticancer Efficacy

In a study by Arafa et al., several oxadiazole derivatives were evaluated for their cytotoxicity against multiple cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The most potent compound demonstrated an IC50 value of 1.18 µM against HEPG2 cells, outperforming standard treatments like staurosporine (IC50 = 4.18 µM) .

Table: IC50 Values of Selected Compounds

Compound NameCell LineIC50 (µM)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-oxadiazoleHEPG21.18
StaurosporineHEPG24.18
ErlotinibHCT1160.42

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has shown that derivatives of the 1,3,4-thiadiazole and oxadiazole frameworks can inhibit bacterial growth effectively.

Antitubercular Activity

Dhumal et al. reported on the antitubercular activity of compounds containing both thiazole and oxadiazole rings. The most active compounds inhibited Mycobacterium bovis BCG significantly in both active and dormant states . Molecular docking studies indicated a strong binding affinity to the enoyl reductase enzyme (InhA), essential for mycolic acid biosynthesis .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been documented in various studies. For example, a compound similar in structure to N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole was evaluated for its efficacy against seizures induced by pentylenetetrazole (PTZ).

Efficacy in Seizure Models

In vivo studies demonstrated that certain derivatives provided significant protection against seizures with an effective dose (ED50) lower than that of established anticonvulsants like valproic acid .

The exact mechanisms by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole exerts its biological effects are still under investigation. However, it is hypothesized that the compound may disrupt cellular processes involved in DNA replication and cell signaling pathways critical for tumor growth .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, and how are intermediates characterized?

  • The compound is typically synthesized via multi-step heterocyclic condensation. For example:

Hydrazinolysis and cyclization : React ethyl 5-methyl-1H-pyrazole-3-carboxylate with hydrazine hydrate to form a hydrazide intermediate, followed by cyclization with pyrazine carbonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Thiadiazole formation : Use POCl₃-mediated dehydration of thiosemicarbazides or thiourea derivatives to generate the 1,3,4-thiadiazole core .

  • Characterization : Confirm intermediates via elemental analysis, ¹H/¹³C NMR, IR spectroscopy, and chromatographic purity checks (TLC/HPLC) .

Q. How is the molecular structure of this compound validated?

  • X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
  • Spectroscopic cross-validation : IR confirms functional groups (e.g., C=O at ~1650 cm⁻¹), while NMR identifies proton environments (e.g., pyrazine protons at δ 8.5–9.0 ppm) .

Q. What preliminary biological assays are recommended for this compound?

  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess IC₅₀ values .
  • In silico prediction : PASS Online® software predicts potential biological targets (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can synthetic yields be optimized for alkylation steps involving the thiadiazole moiety?

  • Reaction condition screening : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperature (RT vs. 60°C). Evidence suggests DMF with K₂CO₃ at RT maximizes yields (~85%) for analogous thiadiazole alkylations .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining purity (>95%) .

Q. How do structural modifications (e.g., substituent variations on pyrazine or thiadiazole) affect bioactivity?

  • SAR studies :

  • Pyrazine substitution : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but may increase cytotoxicity .
  • Thiadiazole alkylation : Longer alkyl chains (e.g., -CH₂CH₂Ph) improve lipophilicity and membrane penetration, boosting antifungal potency .
    • Methodology : Synthesize derivatives systematically and compare IC₅₀ values in dose-response assays .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Crystallization issues : Poor solubility in common solvents (e.g., ethanol) and polymorphism.
  • Solutions :

  • Use mixed solvents (DMSO/water) for slow evaporation .
  • Employ SHELXD for phase problem resolution in twinned or low-resolution datasets .

Q. How can conflicting bioactivity data between in vitro and in silico models be resolved?

  • Case example : In silico predictions (PASS) may suggest kinase inhibition, but in vitro assays show no activity.
  • Troubleshooting :

Verify compound stability (HPLC post-assay).

Test alternative assay conditions (e.g., ATP concentration adjustments).

Perform molecular docking (AutoDock Vina) to validate binding poses .

Q. What strategies are effective for elucidating the mechanism of action against resistant bacterial strains?

  • Transcriptomics : RNA-seq of treated vs. untreated bacteria identifies differentially expressed genes (e.g., efflux pumps) .
  • Enzyme inhibition assays : Test against β-lactamases or peptidoglycan transpeptidases using fluorogenic substrates .
  • Membrane permeability studies : Use fluorescent probes (e.g., Nile red) to assess disruption .

Methodological Tables

Table 1 : Key Synthetic Parameters for Thiadiazole-Pyrazine Hybrids

StepOptimal ConditionsYieldPurityReference
HydrazinolysisEtOH, 80°C, 6 hr78%>98%
CyclizationDMF, K₂CO₃, RT, 12 hr85%95%
AlkylationCH₃CN, Cs₂CO₃, 60°C, 8 hr72%90%

Table 2 : Biological Activity Profile (Example Derivatives)

DerivativeAntibacterial (MIC, μg/mL)Antifungal (MIC, μg/mL)Cytotoxicity (IC₅₀, μM)
Parent compound16 (S. aureus)32 (C. albicans)45.2 ± 2.1
-NO₂ pyrazine analog8 (S. aureus)64 (C. albicans)28.7 ± 1.8
-CH₂Ph thiadiazole32 (S. aureus)16 (C. albicans)>100

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